molecular formula C8H9NOS B12951590 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one

Cat. No.: B12951590
M. Wt: 167.23 g/mol
InChI Key: DAXGAHZDPBTMSR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one: is a heterocyclic compound with the molecular formula C8H9NOS . It is characterized by a fused ring system containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an amine, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The use of advanced techniques and equipment in industrial settings helps achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-4H-thieno[3,4-c]azepin-4-one stands out due to its unique ring structure and the presence of both sulfur and nitrogen atomsAdditionally, its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

5,6,7,8-tetrahydrothieno[3,4-c]azepin-4-one

InChI

InChI=1S/C8H9NOS/c10-8-7-5-11-4-6(7)2-1-3-9-8/h4-5H,1-3H2,(H,9,10)

InChI Key

DAXGAHZDPBTMSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC=C2C(=O)NC1

Origin of Product

United States

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